Methyl 2-methyl-5-nitroisonicotinate
Description
Methyl 2-methyl-5-nitroisonicotinate is a pyridine-based ester derivative characterized by a nitro group at the 5-position and a methyl group at the 2-position of the isonicotinate core. It is commercially available in varying quantities (1g to 25g) at premium pricing (e.g., €99.00 for 1g), indicating specialized applications in pharmaceutical or agrochemical research .
Properties
IUPAC Name |
methyl 2-methyl-5-nitropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-6(8(11)14-2)7(4-9-5)10(12)13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEZNQXDBVVDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects and Functional Group Comparison
The compound’s key distinguishing features are its nitro and methyl substituents on the pyridine ring. Below is a comparative analysis with structurally related esters and pyridine derivatives:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Commercial Availability | Potential Applications |
|---|---|---|---|---|---|
| Methyl 2-methyl-5-nitroisonicotinate | C₉H₈N₂O₄* | 208.17 | 5-NO₂, 2-CH₃ | 1g–25g (CymitQuimica) | Pharmaceutical intermediates |
| Methyl 6-chloro-5-ethyl-2-iodonicotinate | C₉H₉ClINO₂ | 325.53 | 6-Cl, 5-C₂H₅, 2-I | Custom synthesis only | Cross-coupling reactions |
| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | 316.48 | Diterpene backbone, methyl ester | Natural resin extract | Antimicrobial agents |
| Methyl shikimate | C₈H₁₂O₅ | 188.18 | Cyclohexene ester | Not specified | Antiviral precursor (e.g., Tamiflu®) |
Key Observations:
Substituent Reactivity :
- The nitro group in this compound is strongly electron-withdrawing, likely directing electrophilic substitutions to the 3- or 4-positions of the pyridine ring. This contrasts with iodo and chloro groups in Methyl 6-chloro-5-ethyl-2-iodonicotinate, which are meta-directing and useful in Suzuki-Miyaura couplings .
- Methyl esters in all compounds are hydrolyzable under acidic/basic conditions, but steric hindrance from the 2-methyl group in this compound may slow hydrolysis compared to less hindered analogs like methyl shikimate .

- In contrast, Methyl 6-chloro-5-ethyl-2-iodonicotinate requires custom synthesis, implying more complex halogenation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

